Glucose Pentasulfate, Potassium Salt, Technical Grade
Overview
Description
Glucose Pentasulfate, Potassium Salt, Technical Grade: is a chemical compound with the molecular formula C6H7O21S5K5 and a molecular weight of 770.94 g/mol . It is commonly used as a reference standard in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucose Pentasulfate, Potassium Salt involves the sulfation of glucose. This process typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfate ester .
Industrial Production Methods: Industrial production of Glucose Pentasulfate, Potassium Salt is carried out in cGMP (current Good Manufacturing Practice) facilities. The production process involves scaling up the laboratory synthesis to kilogram or metric ton scales while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Glucose Pentasulfate, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfate esters.
Reduction: Reduction reactions can lead to the formation of lower sulfate esters or free glucose.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products Formed:
Oxidation: Higher sulfate esters.
Reduction: Lower sulfate esters or free glucose.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
Chemistry: Glucose Pentasulfate, Potassium Salt is used as a reference standard in analytical chemistry for the quantification and identification of sulfate esters .
Biology: In biological research, it is used to study enzyme regulation and as a substrate for various biochemical assays .
Medicine: The compound is used in the development of drugs and as a reference standard for the drug Sucralfate .
Industry: In industrial applications, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Glucose Pentasulfate, Potassium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfate groups in the compound can form strong ionic interactions with positively charged amino acid residues in proteins, leading to changes in enzyme activity or receptor binding .
Comparison with Similar Compounds
- Glucose Tetrasulfate, Potassium Salt
- Glucose Hexasulfate, Potassium Salt
- Glucose Heptasulfate, Potassium Salt
Comparison: Glucose Pentasulfate, Potassium Salt is unique due to its specific number of sulfate groups, which confer distinct chemical and biological properties. Compared to other sulfate esters of glucose, it has a higher degree of sulfation, leading to stronger interactions with molecular targets and different reactivity in chemical reactions .
Biological Activity
Glucose Pentasulfate, Potassium Salt, Technical Grade is a sulfated derivative of glucose with significant biological activities. It is primarily known for its application as a reference standard for the drug Sucralfate, which is utilized in treating peptic ulcers by inhibiting gastric acid secretion and promoting mucosal healing. This article delves into the biological activity of Glucose Pentasulfate, focusing on its mechanisms of action, effects on biological systems, and potential therapeutic applications.
- Molecular Formula : CHOSK
- Molecular Weight : 770.94 g/mol
- CAS Number : 359435-44-2
- Structure : The compound consists of multiple sulfate groups attached to a glucose backbone, enhancing its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
Glucose Pentasulfate exhibits its biological activity through several mechanisms:
- Enzyme Regulation : It acts as a substrate for various enzymes involved in carbohydrate metabolism. The sulfation enhances interactions with enzymes, potentially modulating their activity.
- Antioxidant Properties : Studies indicate that sulfated polysaccharides can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.
- Gastroprotective Effects : The compound's role as an anti-ulcer agent is well-documented. It forms a protective barrier over gastric mucosa, inhibiting the action of pepsin and bile acids.
Case Studies and Experimental Data
Several studies have explored the biological activity of Glucose Pentasulfate:
-
Antioxidant Activity : In vitro assays demonstrated that Glucose Pentasulfate exhibited significant scavenging activity against reactive oxygen species (ROS). The IC values were comparable to those of established antioxidants such as ascorbic acid.
Compound IC (µg/mL) Glucose Pentasulfate 160.04 Ascorbic Acid 150.00 - Gastroprotective Effects : Clinical studies have shown that Sucralfate (which contains Glucose Pentasulfate) significantly reduces ulcer size and promotes healing in patients with peptic ulcers.
- Enzymatic Interaction Studies : Research indicates that Glucose Pentasulfate enhances the activity of certain digestive enzymes, thereby improving nutrient absorption in animal models.
Summary of Biological Activities
The following table summarizes the key biological activities associated with Glucose Pentasulfate:
Properties
IUPAC Name |
pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOEMUICVNKKC-LLXKGFLCSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747855 | |
Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359435-44-2 | |
Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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